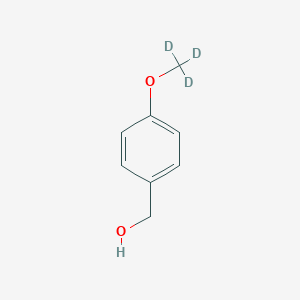

(4-(METHOXY-D3)PHENYL)METHANOL

Description

(4-(Methoxy-d3)phenyl)methanol is a deuterated aromatic alcohol featuring a methoxy group substituted with three deuterium atoms (O-CD₃) at the para position of the benzene ring. This isotopic modification is strategically employed in pharmaceutical and biochemical research to study metabolic pathways, enhance nuclear magnetic resonance (NMR) signal resolution, and improve stability in tracer studies . The compound’s structure consists of a hydroxymethyl (-CH₂OH) group attached to a benzene ring with a deuterated methoxy substituent, rendering it chemically analogous to non-deuterated methoxyphenyl methanol derivatives but with distinct physicochemical and spectroscopic properties.

Properties

CAS No. |

14629-71-1 |

|---|---|

Molecular Formula |

C8H7D3O2 |

Molecular Weight |

141 |

Purity |

95% min. |

Synonyms |

Anisyl alcohol - d3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxy-D3)phenyl)methanol typically involves the deuteration of (4-methoxyphenyl)methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, (4-methoxyphenyl)methanol can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and maximize the incorporation of deuterium atoms into the compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (4-(Methoxy-D3)phenyl)formaldehyde or (4-(Methoxy-D3)phenyl)formic acid.

Reduction: It can be reduced to form (4-(Methoxy-D3)phenyl)methane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: (4-(Methoxy-D3)phenyl)formaldehyde, (4-(Methoxy-D3)phenyl)formic acid.

Reduction: (4-(Methoxy-D3)phenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Methoxy-D3)phenyl)methanol is used in a wide range of scientific research applications:

Chemistry: It is used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: It is used in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Mechanism of Action

The mechanism of action of (4-(Methoxy-D3)phenyl)methanol involves its interaction with molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The presence of deuterium atoms can alter the compound’s reactivity and stability, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Deuterated vs. Non-Deuterated Methoxy Groups: The deuterated methoxy (-OCD₃) group in this compound reduces vibrational modes compared to -OCH₃, leading to sharper NMR peaks and altered metabolic stability .

- Phosphoryl and Heterocyclic Modifications: The diphenylphosphoryl group in (diphenylphosphoryl)(4-methoxyphenyl)methanol introduces steric bulk and electron-withdrawing effects, making it suitable for coordination chemistry or as a chiral auxiliary . The pyridazinyl substituent in (4-(6-methoxypyridazin-3-yl)phenyl)methanol adds a nitrogen-rich heterocycle, facilitating interactions with biological targets through hydrogen bonding or π-π stacking .

- Amino vs. Hydroxymethyl Groups: The amino (-NH₂) group in (4-amino-3-methoxyphenyl)methanol enhances solubility in polar solvents and provides a site for further functionalization, such as acylation or Schiff base formation .

Physicochemical and Spectroscopic Properties

- Melting Points and Stability: While explicit data for this compound are unavailable, related compounds like [4-(difluoromethoxy)-3-methoxyphenyl]methanol exhibit higher molecular weights (204.17 g/mol) and likely elevated melting points due to fluorine’s strong intermolecular interactions .

- IR and NMR Signatures: The deuterated methoxy group in this compound would show attenuated C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H stretches (~2800–3000 cm⁻¹) in non-deuterated analogs . Compounds like (4-(6-methoxypyridazin-3-yl)phenyl)methanol display distinct IR peaks at 1754 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (conjugated carbonyl), reflecting their functional diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.